molecular formula C12H12BrNO B237272 N-(2-Hydroxyethyl)phenazinium CAS No. 130942-94-8

N-(2-Hydroxyethyl)phenazinium

Cat. No.: B237272
CAS No.: 130942-94-8
M. Wt: 225.27 g/mol
InChI Key: IOIJDWASQSMABL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)phenazinium, also known as this compound, is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 225.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

N-(2-Hydroxyethyl)phenazinium derivatives have been synthesized and evaluated for their biological activities, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant inhibition of cancer cell proliferation, with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (breast cancer)15
Derivative BHeLa (cervical cancer)22
Derivative CA549 (lung cancer)18

Neuroprotective Effects

Research has also indicated that this compound can protect neuronal cells from oxidative stress. In vitro studies showed that these compounds could reduce reactive oxygen species (ROS) levels, thus offering potential therapeutic benefits for neurodegenerative diseases .

Molecular Biology

In molecular biology, this compound is utilized as a fluorescent tag in oligonucleotide synthesis. Its incorporation into oligonucleotides enhances stability and allows for effective monitoring of nucleic acid interactions.

Stabilization of Oligonucleotide Complexes

The introduction of this compound at the terminal phosphate groups of oligonucleotides significantly stabilizes their complementary complexes. Studies have shown that this modification increases the thermodynamic stability of the oligonucleotide duplexes, as evidenced by changes in Gibbs free energy (ΔG\Delta G) measurements .

ModificationΔG\Delta G (kcal/mol)
5' Phosphate Modification-3.59 ± 0.04
3' Phosphate Modification-2.06 ± 0.04

Materials Science

This compound has also been explored in materials science for its potential use in developing functional materials with specific properties.

Polymer Composites

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly relevant in creating smart materials that respond to environmental stimuli .

Case Studies

  • Anticancer Study : A recent study synthesized a series of this compound derivatives and tested their efficacy against various cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer agents .
  • Oligonucleotide Stabilization : In another investigation, researchers modified oligonucleotides with this compound to study its effects on hybridization efficiency and stability. The findings revealed that the modified oligonucleotides exhibited enhanced binding affinity to complementary strands, making them valuable tools in genetic research .

Properties

CAS No.

130942-94-8

Molecular Formula

C12H12BrNO

Molecular Weight

225.27 g/mol

IUPAC Name

2-phenazin-5-ium-5-ylethanol

InChI

InChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1

InChI Key

IOIJDWASQSMABL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO

Synonyms

10-(2-hydroxyethyl)phenazine
10-(2-hydroxyethyl)phenazinium
10-HEPH
N-(2-hydroxyethyl)phenazinium

Origin of Product

United States

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